1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide
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Description
1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a
Biological Activity
1-Methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound's structure includes a thiophene moiety, a thiazolo[3,2-b][1,2,4]triazole core, and an imidazole sulfonamide group. Its molecular formula is C18H16N4O2S2, and it has a molecular weight of approximately 368.5 g/mol. The presence of multiple heterocycles suggests a diverse range of biological activities.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. The mechanism of action for this compound may involve:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Antimicrobial Activity : The thiophene and triazole components are known to exhibit antimicrobial properties.
- Anticancer Properties : Similar compounds have shown promise in targeting cancer cells through various pathways.
Antimicrobial Activity
Studies have shown that compounds containing thiophene and triazole moieties exhibit significant antimicrobial effects. For instance:
- In vitro studies demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole possess broad-spectrum antimicrobial activity against various bacterial strains .
Anticancer Activity
Research into the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives indicates that these compounds can induce apoptosis in cancer cells. Notable findings include:
- Cell Line Studies : Compounds similar to 1-methyl-N-(...) have shown cytotoxic effects on various cancer cell lines .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes:
- COX Inhibition Studies : Several derivatives have been tested for their ability to inhibit COX-1 and COX-2 activities, showing promising results compared to standard NSAIDs .
Study 1: Antinociceptive Activity
A study assessing the antinociceptive properties of related compounds found that derivatives exhibited significant pain relief comparable to aspirin when tested in mice models .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly impacted biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .
Properties
IUPAC Name |
1-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S3/c1-19-7-12(15-9-19)25(21,22)16-5-4-10-8-24-14-17-13(18-20(10)14)11-3-2-6-23-11/h2-3,6-9,16H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLQMIVGAQQVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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